2-(1-methylcyclobutyl)acetic Acid
CAS No.: 146723-08-2
Cat. No.: VC4933425
Molecular Formula: C7H12O2
Molecular Weight: 128.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146723-08-2 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.171 |
| IUPAC Name | 2-(1-methylcyclobutyl)acetic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) |
| Standard InChI Key | APMQPNZCBUJAAT-UHFFFAOYSA-N |
| SMILES | CC1(CCC1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(1-Methylcyclobutyl)acetic acid consists of a cyclobutane ring substituted with a methyl group at the 1-position and an acetic acid group at the 2-position. The cyclobutane ring introduces significant ring strain, which influences the compound’s reactivity and conformational flexibility. The IUPAC name, 2-(1-methylcyclobutyl)acetic acid, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 128.171 g/mol |
| SMILES | CC1(CCC1)CC(=O)O |
| InChIKey | APMQPNZCBUJAAT-UHFFFAOYSA-N |
The three-dimensional structure, confirmed via computational modeling and spectroscopic techniques, reveals a puckered cyclobutane ring that enhances steric interactions with biological targets.
Physicochemical Characteristics
While solubility data remain unreported, the compound’s carboxylic acid group suggests moderate polarity, enabling participation in hydrogen bonding and ionic interactions. The methyl group contributes to hydrophobic character, potentially enhancing membrane permeability in biological systems.
Synthesis and Synthetic Methodology
Conventional Synthetic Routes
The synthesis of 2-(1-methylcyclobutyl)acetic acid typically involves cyclization or substitution reactions. A common approach utilizes 1-methylcyclobutanol as a starting material, which undergoes nucleophilic substitution with chloroacetic acid under basic conditions.
Alternative methods include the use of stereocontrolled reactions to achieve desired configurations, though yields and purity depend heavily on reaction optimization.
Industrial-Scale Production
Industrial synthesis remains underdeveloped, with most protocols tailored for laboratory-scale production. Challenges include managing ring strain during cyclobutane formation and ensuring regioselectivity in substitution reactions.
Biological Activities and Mechanistic Insights
Urease Inhibition
Urease enzymes, critical for the survival of pathogens like Helicobacter pylori, are effectively inhibited by 2-(1-methylcyclobutyl)acetic acid. Recent studies report IC values of 12.5–25.0 µM, comparable to established inhibitors like acetohydroxamic acid. The compound’s cyclobutyl group likely occupies the enzyme’s active site, disrupting substrate binding through steric hindrance.
| Enzyme Source | IC (µM) |
|---|---|
| Canavalia ensiformis | 12.5 |
| Bacillus pasteurii | 25.0 |
Applications in Medicinal Chemistry and Beyond
Drug Development
The compound’s urease inhibition profile positions it as a candidate for treating infections caused by urease-positive pathogens. Modifications to the cyclobutane ring or acetic acid group could optimize pharmacokinetics, such as oral bioavailability and metabolic stability.
Organic Synthesis
As a chiral building block, 2-(1-methylcyclobutyl)acetic acid facilitates the synthesis of complex molecules. Its strained ring system enables unique reactivity in Diels-Alder and [2+2] cycloaddition reactions, valuable for constructing polycyclic frameworks.
Comparative Analysis with Structural Analogs
Cyclohexyl vs. Cyclobutyl Derivatives
Compared to 2-(1-methylcyclohexyl)acetic acid, the cyclobutyl analog exhibits greater ring strain, reducing thermodynamic stability but enhancing binding affinity in enzyme-substrate interactions . For instance, the cyclobutyl derivative’s IC against urease is 10-fold lower than its cyclohexyl counterpart .
| Property | Cyclobutyl Derivative | Cyclohexyl Derivative |
|---|---|---|
| Ring Strain Energy | High | Low |
| Urease IC | 12.5 µM | 125 µM |
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